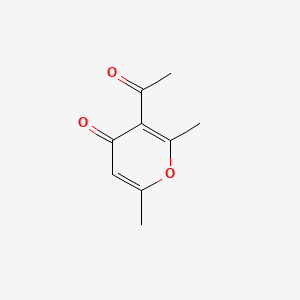
4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-: is an organic compound belonging to the pyranone family It is characterized by a pyran ring with ketone and acetyl groups at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Transesterification Reaction: One method involves the transesterification of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycol or glycol ethers.
Nucleophilic Substitution: Another method includes the nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one.
Industrial Production Methods: Industrial production often involves the use of optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenols, glycol ethers.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of various heterocyclic compounds .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
Wirkmechanismus
The mechanism by which 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- exerts its effects involves interactions with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-4H-pyran-4-one: Shares a similar structure but lacks the acetyl group.
3,5-Bis(methoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one: A derivative with additional substituents.
Eigenschaften
CAS-Nummer |
7521-38-2 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
3-acetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C9H10O3/c1-5-4-8(11)9(6(2)10)7(3)12-5/h4H,1-3H3 |
InChI-Schlüssel |
JNYSEOXUKHMICE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(O1)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


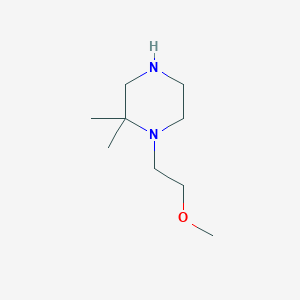
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)

![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)

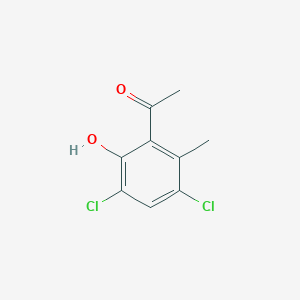
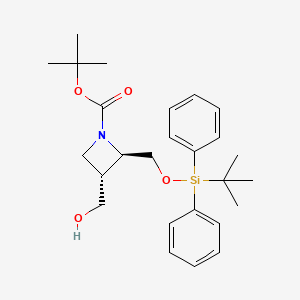
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)
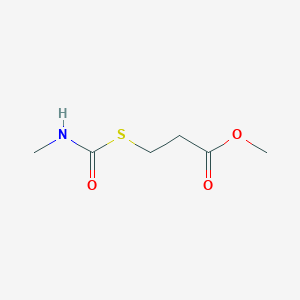
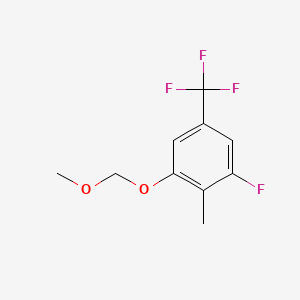
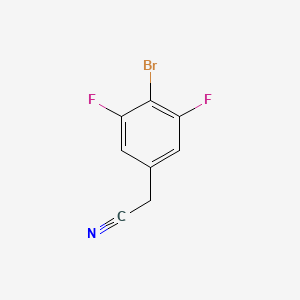
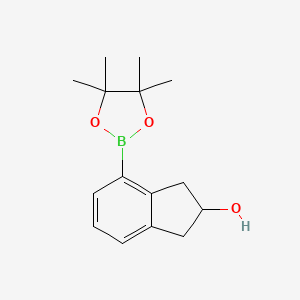
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

